molecular formula C17H19N3O B5805340 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile

5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile

Katalognummer B5805340
Molekulargewicht: 281.35 g/mol
InChI-Schlüssel: DLKJQXJBMKJNDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in cancer treatment. It is a targeted therapy that specifically inhibits the EGFR T790M mutation, which is responsible for resistance to first-generation EGFR TKIs.

Wirkmechanismus

AZD9291 selectively targets the 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile T790M mutation, which is responsible for resistance to first-generation 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile TKIs. It irreversibly binds to the ATP-binding site of the 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile tyrosine kinase, inhibiting its activity and preventing downstream signaling pathways that promote cell proliferation and survival. This leads to cell death and tumor regression.
Biochemical and Physiological Effects:
AZD9291 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and low toxicity. It has a half-life of approximately 26 hours and is metabolized primarily by the liver. AZD9291 has also been shown to have minimal drug-drug interactions, making it a suitable candidate for combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

AZD9291 has several advantages for lab experiments, including its high potency and selectivity for the 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile T790M mutation, its favorable pharmacokinetic profile, and its low toxicity. However, its irreversible binding to the 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile tyrosine kinase can make it difficult to study the downstream effects of 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile signaling. Additionally, its high cost and limited availability can be a barrier to research.

Zukünftige Richtungen

There are several future directions for AZD9291 research, including the development of combination therapies that target multiple signaling pathways, the investigation of its efficacy in other 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile-mutated cancers, and the exploration of its potential as a first-line therapy for NSCLC. Additionally, there is a need for further research into the mechanisms of resistance to AZD9291 and the development of strategies to overcome it.

Synthesemethoden

AZD9291 is synthesized through a multistep process that involves the reaction of 4-chloro-2-fluoroaniline with 1-bromo-3-methylbenzene to produce 5-(3-methylphenyl)-2-fluoroaniline. The resulting compound is then reacted with 1-azepanenitrile to produce 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile. The final product is obtained through purification and isolation techniques.

Wissenschaftliche Forschungsanwendungen

AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of non-small cell lung cancer (NSCLC) with 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile T790M mutation. It has shown promising results in inhibiting tumor growth and improving overall survival rates in patients with advanced NSCLC. AZD9291 is also being investigated for the treatment of other 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile-mutated cancers, such as breast and colorectal cancer.

Eigenschaften

IUPAC Name

5-(azepan-1-yl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-13-7-6-8-14(11-13)16-19-15(12-18)17(21-16)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKJQXJBMKJNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azepan-1-yl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.